Prostratin

Catalog No.
S540429
CAS No.
60857-08-1
M.F
C22H30O6
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostratin

CAS Number

60857-08-1

Product Name

Prostratin

IUPAC Name

[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1

InChI Key

BOJKFRKNLSCGHY-KKFGZBDXSA-N

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

12-deoxyphorbol 13-acetate, prostratin

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Isomeric SMILES

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C

Description

The exact mass of the compound Prostratin is 390.20424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Phorbols - Phorbol Esters - Supplementary Records. It belongs to the ontological category of phorbol ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Prostratin exhibits anti-cancer properties in various studies. It has been shown to induce cell death (apoptosis) in cancer cell lines and may work through multiple mechanisms, including inhibiting protein synthesis and interfering with cell division.

Here are some specific examples:

  • Studies suggest prostratin may be effective against prostate cancer by targeting and inhibiting Androgen Receptor (AR) signaling, a critical pathway for prostate cancer cell growth [].
  • Research indicates prostratin's potential in leukemia treatment by promoting the degradation of proteins essential for leukemia cell survival [].

Prostratin is a unique phorbol ester derived from the bark of the mamala tree (Homalanthus nutans), native to Samoa. It was first identified through ethnobotanical research, which highlighted its traditional use by Samoan healers for treating hepatitis. Prostratin has gained attention for its potential therapeutic applications, particularly in the context of human immunodeficiency virus (HIV) treatment. Unlike other phorbol esters, prostratin does not promote tumor growth, making it a safer alternative for therapeutic use .

Prostratin's mechanism of action is multifaceted. It activates PKC, a signaling pathway involved in various cellular processes [, ]. This activation downregulates CD4 receptors, making cells less susceptible to HIV infection []. However, PKC activation can also induce HIV replication in latently infected cells []. This "kick-and-kill" effect could be exploited in HIV eradication strategies, allowing ART to target the newly activated viral reservoirs []. Prostratin's anti-tumor properties are still under investigation, but may involve modulation of cell signaling pathways [].

That lead to the differentiation of mononuclear phagocytes and the upregulation of several genes associated with immune response. Notably, it has been shown to downregulate the expression of CD4 and its coreceptors (CXCR4 and CCR5), which are essential for HIV entry into host cells . This dual action—stimulating immune response while inhibiting HIV infection—highlights its unique profile among phorbol esters.

Prostratin exhibits significant biological activity against latent HIV reservoirs. It effectively "flushes out" dormant HIV from resting T-cells, allowing antiretroviral therapies to target the virus more effectively. Studies indicate that prostratin can activate latent HIV-1 expression, making it a promising candidate for adjunctive therapy in individuals undergoing highly active antiretroviral therapy (HAART) . Additionally, prostratin has shown potential in modulating other diseases, including cancer and neurodegenerative disorders like Alzheimer's disease .

The synthesis of prostratin has been challenging due to its complex structure. The first successful total synthesis was reported by Paul Wender and his team at Stanford University, which involved a four-step process starting from phorbol. This method allowed for gram quantities of prostratin to be produced, facilitating further research into its therapeutic applications . More recent approaches have also been developed, including a 23-step synthesis from cyclopentadiene that emphasizes rapid assembly of the compound's tricyclic structure .

Prostratin's primary application lies in its potential as an antiviral agent against HIV. Its unique mechanism of action positions it as a candidate for combination therapies aimed at eradicating latent viral reservoirs in infected individuals. Beyond HIV treatment, prostratin is being investigated for its effects on cancer cell lines and its neuroprotective properties, suggesting broader therapeutic implications .

Research has demonstrated that prostratin interacts with various cellular pathways by activating PKC and influencing gene expression related to immune function. It has been shown to enhance the differentiation of myeloid cells and induce cytokine production while simultaneously downregulating receptors critical for HIV infection . These interactions suggest that prostratin could play a multifaceted role in modulating immune responses and combating viral infections.

Prostratin is part of a broader class of compounds known as phorbol esters, which share structural similarities but differ significantly in their biological activities. Here are some notable compounds for comparison:

Compound NameSourceTumor PromotingPKC ActivatorUnique Properties
ProstratinHomalanthus nutansNoYesActivates latent HIV reservoirs
Phorbol Myristate AcetateCroton tigliumYesYesPotent tumor promoter
Tetradecanoylphorbol AcetateSyntheticYesYesSimilar structure but promotes tumor growth
12-O-Tetradecanoylphorbol-13-AcetateEuphorbia lathyrisYesYesStrongly tumor-promoting; used in cancer research

Prostratin stands out due to its non-tumor promoting nature and its ability to reactivate latent HIV without facilitating new infections, marking it as a unique candidate in antiviral therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

390.20423867 g/mol

Monoisotopic Mass

390.20423867 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KO94U6DIQ6

Wikipedia

Prostratin

Dates

Modify: 2023-08-15
1: Miana GA, Riaz M, Shahzad-ul-Hussan S, Paracha RZ, Paracha UZ. Prostratin: An Overview. Mini Rev Med Chem. 2015;15(13):1122-30. PubMed PMID: 25963564.
2: Shen X, Xiong GL, Jing Y, Xiao H, Cui Y, Zhang YF, Shan YJ, Xing S, Yang M, Liu XL, Dong B, Wang LS, Luo QL, Yu ZY, Cong YW. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents. Cancer Lett. 2015 Jan 28;356(2 Pt B):686-96. doi: 10.1016/j.canlet.2014.10.018. Epub 2014 Oct 22. PubMed PMID: 25449427.
3: Wang H, Zhu X, Zhu Y, Liu J, Hu X, Wang Y, Peng S, Chen Y, Chen R, Ding F, Liu R. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway. Biomed Res Int. 2014;2014:968027. doi: 10.1155/2014/968027. Epub 2014 Jul 21. PubMed PMID: 25136641; PubMed Central PMCID: PMC4127265.
4: Chan JK, Bhattacharyya D, Lassen KG, Ruelas D, Greene WC. Calcium/calcineurin synergizes with prostratin to promote NF-κB dependent activation of latent HIV. PLoS One. 2013 Oct 30;8(10):e77749. doi: 10.1371/journal.pone.0077749. eCollection 2013. PubMed PMID: 24204950; PubMed Central PMCID: PMC3813743.
5: Beans EJ, Fournogerakis D, Gauntlett C, Heumann LV, Kramer R, Marsden MD, Murray D, Chun TW, Zack JA, Wender PA. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11698-703. doi: 10.1073/pnas.1302634110. Epub 2013 Jun 28. PubMed PMID: 23812750; PubMed Central PMCID: PMC3718093.
6: Bourjot M, Delang L, Nguyen VH, Neyts J, Guéritte F, Leyssen P, Litaudon M. Prostratin and 12-O-tetradecanoylphorbol 13-acetate are potent and selective inhibitors of Chikungunya virus replication. J Nat Prod. 2012 Dec 28;75(12):2183-7. doi: 10.1021/np300637t. Epub 2012 Dec 7. PubMed PMID: 23215460.
7: Chan CN, McMonagle EL, Hosie MJ, Willett BJ. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells. Virus Res. 2013 Jan;171(1):121-8. doi: 10.1016/j.virusres.2012.11.004. Epub 2012 Nov 28. PubMed PMID: 23201205; PubMed Central PMCID: PMC3566544.
8: Barrero RA, Chapman B, Yang Y, Moolhuijzen P, Keeble-Gagnère G, Zhang N, Tang Q, Bellgard MI, Qiu D. De novo assembly of Euphorbia fischeriana root transcriptome identifies prostratin pathway related genes. BMC Genomics. 2011 Dec 13;12:600. doi: 10.1186/1471-2164-12-600. PubMed PMID: 22151917; PubMed Central PMCID: PMC3273484.
9: Reuse S, Calao M, Kabeya K, Guiguen A, Gatot JS, Quivy V, Vanhulle C, Lamine A, Vaira D, Demonte D, Martinelli V, Veithen E, Cherrier T, Avettand V, Poutrel S, Piette J, de Launoit Y, Moutschen M, Burny A, Rouzioux C, De Wit S, Herbein G, Rohr O, Collette Y, Lambotte O, Clumeck N, Van Lint C. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection. PLoS One. 2009 Jun 30;4(6):e6093. doi: 10.1371/journal.pone.0006093. PubMed PMID: 19564922; PubMed Central PMCID: PMC2699633.
10: Johnson HE, Banack SA, Cox PA. Variability in content of the anti-AIDS drug candidate prostratin in Samoan populations of Homalanthus nutans. J Nat Prod. 2008 Dec;71(12):2041-4. doi: 10.1021/np800295m. PubMed PMID: 19007283; PubMed Central PMCID: PMC2663895.

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